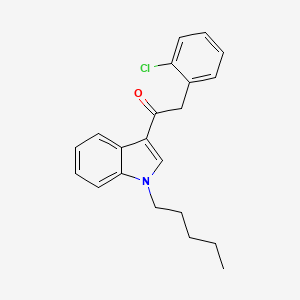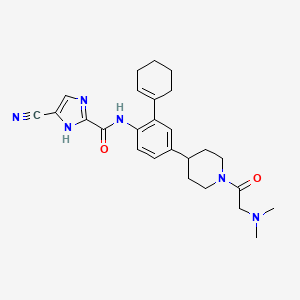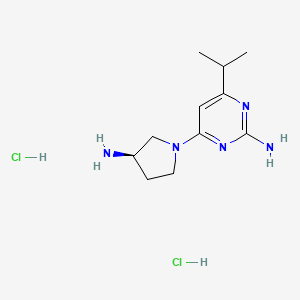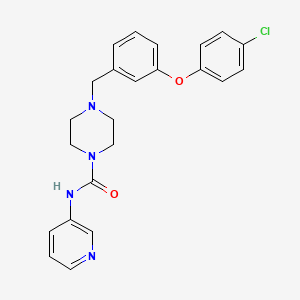
JWH-203
描述
JWH-203: (1-戊基-3-(2-氯苯乙酰基)吲哚)是一种属于苯乙酰基吲哚家族的合成大麻素。 它作为大麻素激动剂,在大麻素受体1型(CB1)和大麻素受体2型(CB2)上的亲和力大致相等,在CB1上的解离常数(Ki)为8.0纳摩尔,在CB2上的解离常数(Ki)为7.0纳摩尔 。该化合物最初由John W. Huffman发现,并被用于科学研究,以研究合成大麻素的作用 。
科学研究应用
JWH-203已广泛用于科学研究,用于各种应用:
作用机制
JWH-203通过与大麻素受体CB1和CB2结合并激活而发挥其作用。 这些受体是内源性大麻素系统的一部分,在调节各种生理过程(如疼痛、情绪、食欲和免疫反应)中起着至关重要的作用 。 This compound与这些受体结合后,模仿内源性大麻素的作用,导致神经递质释放的调节和随后的生理效应 。
生化分析
Biochemical Properties
JWH-203 acts as a cannabinoid agonist, binding to the CB1 and CB2 receptors with a Ki of 8.0 nM and 7.0 nM respectively . This interaction with the cannabinoid receptors is key to its role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily mediated through its action as a cannabinoid agonist . By binding to the CB1 and CB2 receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CB1 and CB2 receptors . This binding can lead to changes in gene expression and can influence the activity of various enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent
准备方法
合成路线和反应条件: JWH-203的合成涉及在三乙胺等碱的存在下,1-戊基吲哚与2-氯苯甲酰氯反应。 该反应通常在无水条件下进行,并在惰性气氛中进行,以防止水分干扰反应 。
工业生产方法: this compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和溶剂,反应条件经过优化,以实现最大产量和纯度。 然后使用重结晶或色谱等技术纯化产物 。
化学反应分析
反应类型: JWH-203经历各种化学反应,包括:
氧化: this compound可以被氧化形成相应的酮或羧酸。
还原: this compound的还原可以导致醇或胺的形成。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
形成的主要产物:
氧化: 形成酮或羧酸。
还原: 形成醇或胺。
取代: 形成卤代或亲核试剂取代的衍生物.
相似化合物的比较
类似化合物:
JWH-250: 1-戊基-3-(2-甲氧基苯乙酰基)吲哚
JWH-249: 1-戊基-3-(2-溴苯乙酰基)吲哚
JWH-251: 1-戊基-3-(2-甲基苯乙酰基)吲哚
比较: JWH-203在其类似物中是独一无二的,因为它对大麻素受体的体外结合亲和力很强。 虽然JWH-250、JWH-249和JWH-251也表现出大麻素受体激动剂活性,但this compound在苯乙酰基吲哚类中具有最强的结合亲和力 。 此外,尽管其在体外CB1 Ki较弱,但2-甲基吲哚衍生物JWH-204在动物大麻素活性测试中比this compound更有效 。
属性
IUPAC Name |
2-(2-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDINKDBAZJOSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235557 | |
| Record name | JWH-203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-54-5 | |
| Record name | JWH 203 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 864445-54-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JWH-203 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52CP80V8FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: JWH-203, chemically known as 2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid receptor agonist (SCRA). While its specific mechanism of action in humans is not fully elucidated in the provided research, it is known to act on cannabinoid receptors in the body, particularly CB1 and CB2 receptors, similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component in marijuana. [, , ] This interaction is responsible for its cannabis-like effects. []
ANone: Several analytical techniques have been employed to characterize this compound.
- Molecular Formula: C21H22ClNO []
- Molecular Weight: 339.86 g/mol []
- Spectroscopic Data:
- NMR: Detailed NMR data, including chemical shifts and coupling constants, are available in the literature. []
- UV Spectroscopy: UV spectra of this compound have been recorded and can be used for identification. []
- Mass Spectrometry: Characteristic mass spectral data, including precursor and product ions, have been reported for this compound, facilitating its identification in various matrices. [, , , , , ]
A: Research suggests that this compound has been found in varying amounts in products marketed as “legal highs” or "herbal incense." For example, one study identified this compound in 7% of the seized products analyzed. [] Another study identified this compound in combination with other synthetic cannabinoids in commercially available "Spice" products. []
A: Several studies have investigated the metabolism of this compound in humans. The most common metabolic pathways include monohydroxylation, dihydroxylation, and formation of N-pentanoic acid metabolites. [, , ] Specifically, N-(4-hydroxypentyl) metabolites can differentiate between the intake of fluorinated and non-fluorinated analogs of this compound. []
ANone: Several analytical methods have been developed for the detection and quantification of this compound in biological samples, primarily serum and urine:
- GC-MS: Gas chromatography-mass spectrometry (GC-MS) offers a rapid screening approach for this compound. [, ]
- LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for both screening and quantification of this compound and its metabolites. This technique offers high sensitivity and selectivity. [, , , , , ]
- UHPLC-QTOF-MS: Ultra-high pressure liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides high sensitivity and resolution for identification and quantification of this compound and its metabolites in complex matrices like urine. [, ]
A: The continuous emergence of new SCRAs with diverse chemical structures poses a challenge for timely identification and analysis. [, ] Analytical methods need constant updates to encompass these new compounds and their metabolites. [] The lack of reference standards for newly emerging SCRAs further complicates their identification. [, ]
A: Studies in rats showed that this compound fully substituted for the discriminative stimulus effects of Δ9-THC, indicating that it produces similar subjective effects. [] This suggests this compound may share abuse liability characteristics with Δ9-THC. []
A: While the onset of action of this compound may be similar to or even shorter than that of Δ9-THC, some research suggests that the effects of this compound might last significantly longer. [] This prolonged duration of action could potentially lead to increased risks for users. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)
![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)



